C-131,2,3,6,7,8-HxCDD

Toxic Equivalency Factor Regulatory Compliance Risk Assessment

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD, CAS 109719-81-5) is a specific polychlorinated dibenzo-p-dioxin (PCDD) congener, distinct from the prototypical and most toxic congener 2,3,7,8-TCDD. As a hexa-chlorinated congener with chlorine atoms substituted at the 1,2,3,6,7,8 positions, it is a key analyte in environmental monitoring and toxicological research.

Molecular Formula C12H2Cl6O2
Molecular Weight 402.8 g/mol
CAS No. 109719-81-5
Cat. No. B024704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-131,2,3,6,7,8-HxCDD
CAS109719-81-5
SynonymsC-131,2,3,6,7,8-HxCDD
Molecular FormulaC12H2Cl6O2
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyYCLUIPQDHHPDJJ-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2,3,6,7,8-HxCDD (CAS 109719-81-5): A Regulatory Benchmark Dioxin Congener for Environmental and Toxicological Research


1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD, CAS 109719-81-5) is a specific polychlorinated dibenzo-p-dioxin (PCDD) congener, distinct from the prototypical and most toxic congener 2,3,7,8-TCDD [1]. As a hexa-chlorinated congener with chlorine atoms substituted at the 1,2,3,6,7,8 positions, it is a key analyte in environmental monitoring and toxicological research. Its primary mechanism of action is as an agonist of the Aryl Hydrocarbon Receptor (AhR) . Crucially, it is a recognized standard in regulatory frameworks, holding an established Toxic Equivalency Factor (TEF) of 0.1 [2], which underpins its use in calculating total toxic equivalents (TEQ) in complex samples.

Method-mandated retention time reference for 1,2,3,7,8,9-HxCDD under EPA 1613
Full 13C12 isotope dilution standard (+12 Da) for unambiguous IDMS quantification
Key congener for pentachlorophenol source apportionment and environmental forensics

Why 1,2,3,6,7,8-HxCDD Cannot Be Interchanged with Other Dioxin Congeners in Research and Analysis


A generic substitution of 1,2,3,6,7,8-HxCDD with a different PCDD congener is not scientifically valid due to profound differences in biological activity, environmental fate, and analytical behavior dictated by the specific chlorine substitution pattern. While all hexa-CDDs share the same molecular weight, their receptor binding affinity, metabolic half-life, and chromatographic retention properties differ significantly. For instance, although 1,2,3,6,7,8-HxCDD and 1,2,3,4,7,8-HxCDD share the same regulatory TEF of 0.1 [1], the latter exhibits a dramatically different elimination half-life in vivo [2], which is a critical determinant of its bioaccumulation potential. Furthermore, the physicochemical properties, such as lipophilicity (log P), vary among hexa-CDD isomers, which impacts their environmental partitioning and extraction efficiency [3]. Using an incorrect congener as a surrogate in calibration standards, toxicity studies, or environmental fate models would therefore introduce significant and unquantifiable error into the resulting data.

Unlabeled native standard
Eliminates isotope dilution correction; matrix effects and recovery losses cannot be compensated, compromising regulatory IDMS accuracy.
Different isomer-labeled standard (13C12-1,2,3,4,7,8-HxCDD)
Different retention time prevents co-elution with target isomer; cannot serve as EPA 1613 retention time reference for 1,2,3,7,8,9-HxCDD.
Partially labeled (13C6) or alternative mass shift
Insufficient mass separation (+6 Da) risks spectral overlap with native chlorinated isotopologue cluster, introducing systematic bias in trace analysis.

Quantitative Evidence for Selecting 1,2,3,6,7,8-HxCDD (CAS 109719-81-5) Over Its Analogs


Toxic Equivalency Factor (TEF) of 1,2,3,6,7,8-HxCDD as a Defined Regulatory Benchmark

1,2,3,6,7,8-HxCDD is a defined congener in international toxic equivalency (TEQ) schemes with a TEF of 0.1, which is distinct from the reference congener 2,3,7,8-TCDD (TEF = 1.0) and other PCDD/Fs [1]. This fixed value is essential for calculating total TEQ in complex mixtures, making it a non-substitutable analytical standard for regulatory compliance testing. Other hexa-CDD congeners such as 1,2,3,4,7,8-HxCDD and 1,2,3,7,8,9-HxCDD also have a TEF of 0.1, but they are distinct chemical entities that must be identified and quantified individually; using one in place of the other is not permitted under methods like US EPA 1613 [2].

Retention time reference role
Method context
Exclusive assignment as retention time reference for 1,2,3,7,8,9-HxCDD; response averaged with 13C12-1,2,3,4,7,8-HxCDD for quantitation.
Required for EPA 1613 quantification of 1,2,3,7,8,9-HxCDD.
Without this standard, method compliance cannot be achieved for the full 17-congener set.
Toxic Equivalency Factor Regulatory Compliance Risk Assessment

Species-Specific Relative Potency of 1,2,3,6,7,8-HxCDD for Cytochrome P450 Induction in Rainbow Trout

In an in vivo study with rainbow trout (Oncorhynchus mykiss), the threshold-based toxic equivalency factor (TEF) for 1,2,3,6,7,8-HxCDD was determined to be 0.4, based on induction of liver ethoxyresorufin O-deethylase (EROD) activity, a biomarker for CYP1A [1]. This value is significantly higher than the mammalian TEF of 0.1. Importantly, this study directly compared 1,2,3,6,7,8-HxCDD to other PCDD congeners, including 1,2,3,4,7,8-HxCDD (TEF = 0.4) and 1,2,3,4,6,7,8-HpCDD (TEF = 0.05), under identical experimental conditions. The data demonstrates that 1,2,3,6,7,8-HxCDD is 8-fold more potent than HpCDD in this fish model.

Instrumental sensitivity (iLOQ)
Reported
iLOQ 0.094 pg/μL for 1,2,3,6,7,8-HxCDD; 1.79× lower than 1,2,3,4,7,8-HxCDD (0.168) and 1.10× lower than 1,2,3,7,8,9-HxCDD (0.103) on GC-QQQMS/MS.
Supports detection at lower levels; may improve trace quantification in food/environmental matrices.
Results from a confirmatory method validation study (Franchina et al., 2019).
Ecotoxicology Biomarker CYP1A Induction

Disposition and Hepatic Elimination Half-Life of 1,2,3,6,7,8-HxCDD in a Mammalian Model

The elimination half-life of 1,2,3,6,7,8-HxCDD was determined to be 52 days in the liver of male C57BL/6 mice following a single oral dose [1]. This was directly compared in the same study to 1,2,3,7,8-PnCDD, which had a half-life of 15 days, and 2,3,4,7,8-PnCDF, with a half-life of 65 days. The study also noted that the slope of the liver concentration-response curve for EROD induction differed between these three compounds, indicating that simple normalization by tissue concentration is insufficient to predict their relative potencies. This highlights a specific toxicokinetic profile for 1,2,3,6,7,8-HxCDD that is distinct from its close analog, the pentachlorinated congener 1,2,3,7,8-PnCDD.

PCP congener abundance
Reported
0.30–21.3 ppm in technical pentachlorophenol, 30- to 300-fold higher than 1,2,3,7,8,9-HxCDD (0.01–0.71 ppm).
Dominant environmental marker for PCP contamination source attribution.
Reported by Miles et al. (1985) across five manufacturers.
Toxicokinetics Bioaccumulation ADME

Comparative Photodegradation Kinetics of 1,2,3,6,7,8-HxCDD and 2,3,7,8-TCDD

The photodegradation rate of 1,2,3,6,7,8-HxCDD was directly compared to that of 2,3,7,8-TCDD under identical photocatalytic conditions (UV/TiO2) [1]. The study determined a reaction rate constant of 0.2474 h⁻¹ for 1,2,3,6,7,8-HxCDD, which is approximately 24% slower than the 0.3256 h⁻¹ observed for 2,3,7,8-TCDD at the same initial mass (2000 ng). This difference confirms that the higher degree of chlorination in HxCDD confers greater resistance to photolytic breakdown. Furthermore, the rate constant for direct photolysis of a smaller quantity of 1,2,3,6,7,8-HxCDD (50 ng) was measured at 0.0666 h⁻¹, a rate 3.7 times slower than the photocatalytic process for a larger quantity. A key differentiator from 2,3,7,8-TCDD is the defined dechlorination pathway of 1,2,3,6,7,8-HxCDD, which proceeds through the sequential formation of 1,2,3,7,8-PeCDD and then 2,3,7,8-TCDD.

Human cell REP vs. TEF
Reported
CYP1A1 induction REP = 0.24 in human keratinocytes, 2.4-fold higher than WHO-TEF of 0.1.
Biological potency may exceed consensus TEF; relevant for risk assessment refinement.
Donor-specific keratinocyte assay (Sutter et al., 2010); confidence interval not reported.
Environmental Fate Photocatalysis Remediation

Analytical Differentiation: Log P and GC-HRMS Limit of Quantification (LOQ)

1,2,3,6,7,8-HxCDD can be analytically distinguished from its hexa-CDD isomers by its physicochemical properties. It has a predicted log P value of 7.4, which differs from that of 1,2,3,4,7,8-HxCDD (log P = 8.4) and is identical to 1,2,3,7,8,9-HxCDD (log P = 7.4) [1]. This impacts its behavior in sample extraction and cleanup. More importantly, in a GC-HRMS method, the limit of quantification (LOQ) for 1,2,3,6,7,8-HxCDD is 0.185 pg/mL, which is distinct from that of 1,2,3,4,7,8-HxCDD (0.175 pg/mL) and 1,2,3,7,8,9-HxCDD (0.145 pg/mL) [1]. These differences, along with the unique retention index on a standard DB-5 column (I = 2788) [2], enable its specific identification and accurate quantification in complex environmental and biological matrices.

Murine immunotoxicity
Reported
Significant suppression of IgM response at 0.5 and 2 µg/kg in female B6C3F1 mice (14-day oral).
Demonstrates immunotoxic effect at PCP-relevant exposure levels; supports congener-specific risk context.
Approximately 2- to 4-fold less potent than TCDD; consistent with TEF 0.1 (Holsapple et al., 1984).
Analytical Chemistry GC-HRMS Sample Preparation

Procurement-Driven Application Scenarios for 1,2,3,6,7,8-HxCDD (CAS 109719-81-5)


As a Primary Calibration Standard for Regulatory TEQ Analysis (EPA Method 1613/8290)

1,2,3,6,7,8-HxCDD is an essential component of native and isotopically labeled (13C12) calibration and spiking solutions used in isotope dilution high-resolution mass spectrometry methods (e.g., US EPA 1613, 8290) for the analysis of PCDD/Fs in environmental samples, food, and biological tissues [1]. Its defined TEF of 0.1 makes its accurate quantification non-negotiable for calculating total TEQ and demonstrating compliance with regulatory limits for emissions and contamination [2]. Procurement is driven by the need for a certified, high-purity (>98%) reference material that is traceable to national metrology institutes (e.g., NIST) to ensure data quality and legal defensibility.

As a Congener-Specific Tool in Toxicokinetic and Bioaccumulation Modeling

The unique elimination half-life of 1,2,3,6,7,8-HxCDD (e.g., 52 days in mouse liver [3]) makes it a critical standard for calibrating physiologically based pharmacokinetic (PBPK) models and for use in bioaccumulation studies. Using a generic dioxin or a different congener would lead to erroneous predictions of tissue burden over time. Researchers require this specific compound to generate accurate congener-specific accumulation and elimination data in target species, which is vital for ecological risk assessment.

As a Model Compound for Studying Higher-Chlorinated Dioxin Photodegradation Pathways

1,2,3,6,7,8-HxCDD serves as a well-characterized model compound for investigating the environmental fate and remediation of hexa-chlorinated dioxins. Its quantifiably slower photocatalytic degradation rate compared to 2,3,7,8-TCDD (0.2474 h⁻¹ vs 0.3256 h⁻¹) [4] and its defined dechlorination pathway via 1,2,3,7,8-PeCDD [4] make it a necessary reference for developing and validating novel remediation technologies, such as advanced oxidation processes or photocatalytic surfaces. Its use ensures that new methods are tested against a compound with known, recalcitrant behavior.

As a Reference Compound for AhR-Mediated Activity and Species-Specific Toxicodynamics

This congener is a valuable tool in mechanistic toxicology for dissecting the structure-activity relationships of AhR agonists. Its in vitro potency (e.g., EC50 = 5.4-9.3 nM in reporter gene assays ) and, more importantly, its distinct in vivo potency in non-mammalian species (e.g., a TEF of 0.4 in rainbow trout [5]) make it essential for comparative toxicology studies. It allows researchers to probe species-specific differences in AhR ligand binding and subsequent gene activation, which cannot be extrapolated from data on 2,3,7,8-TCDD or other congeners alone.

Application
Selection Property
Validation Focus
EPA 1613 / EU 2017/644 IDMS quantification
Retention time reference role & averaged response factor
Full 17-congener regulatory compliance in water, soil, food
Environmental forensics & source apportionment
Congener ratio fingerprint (1,2,3,6,7,8- vs. 1,2,3,7,8,9-HxCDD)
Pentachlorophenol vs. combustion source differentiation
AhR toxicological research (in vitro & in vivo)
Dose verification in cell media, feed, and tissues
Exposure accuracy for congener-specific potency studies
Human biomonitoring research (serum, milk, adipose)
Matrix-effect control in lipid-rich research matrices
Ultra-trace quantification for population exposure assessment
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